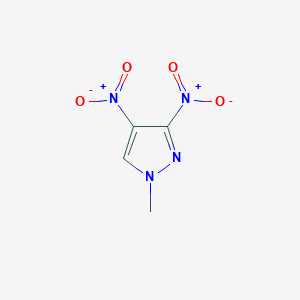

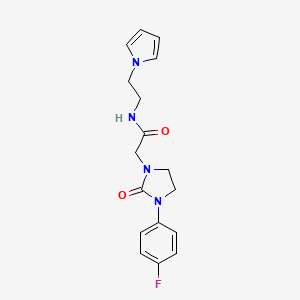

![molecular formula C21H13F3N2OS B2844673 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide CAS No. 477534-98-8](/img/structure/B2844673.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community for its potential applications in biomedical research. DAPTA is a synthetic compound that was first synthesized in 2003 by a group of researchers from the University of California, San Francisco. Since its discovery, DAPTA has been extensively studied for its potential use in a variety of applications, including as a therapeutic agent for the treatment of infectious diseases and as a research tool for studying protein-protein interactions.

Scientific Research Applications

Electrophilic Substitution Reactions

The compound “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide” has been studied for its electrophilic substitution reactions . The compound was synthesized through the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol . This compound was then subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation .

Fluorescent Coordination Polymers

A fluorescent coordination polymer based on a similar compound, 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole, has been synthesized and used for visual Hg(II) sensing in water solutions . The mechanism of fluorescence emission change was found to be due to the interaction of Hg(II) ions with the Py2TTz ligand in the polymer .

Solar-Driven Hydrogen Production

A covalent organic framework based on thiazolo[5,4-d]thiazole has been proposed for use in solar-driven hydrogen production . This application takes advantage of the compound’s ability to absorb sunlight and facilitate the conversion of water into hydrogen gas .

Energetic Compounds

Compounds with a similar structure, oxaazatetracyclo[5.5.0.03,10.05,8]dodecanes, have been studied as a promising foundation for the design of thermally stable, high-density energetic compounds . These compounds are superior by a range of parameters compared to currently used explosives .

Mercury Absorption

Compounds of a similar type have been found to have a strong affinity for mercury, and polymers containing this functionality were evaluated for the selective absorption of Hg2+ from aqueous solutions .

Synthesis of Dihydrotetrathiafulvalene Analogues

The compound “N-{5-thia-3-azatetracyclo[6.6.1.0{2,6}.0{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}-3-(trifluoromethyl)benzamide” could potentially be used in the synthesis of functionalized dihydrotetrathiafulvalene analogues . These analogues have potential applications in organic electronics due to their unique electronic properties .

properties

IUPAC Name |

N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-5-1-4-13(9-14)19(27)26-20-25-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)28-20/h1-6,9-10H,7-8H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHJJAAKXRPVDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

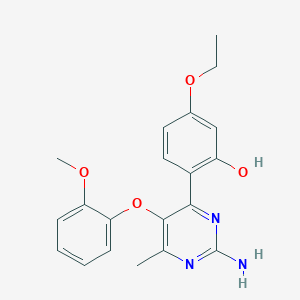

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2844591.png)

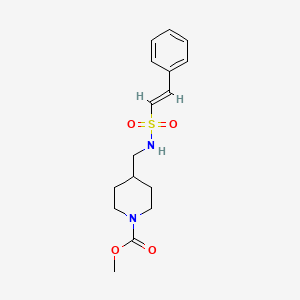

![N-(2,3-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2844595.png)

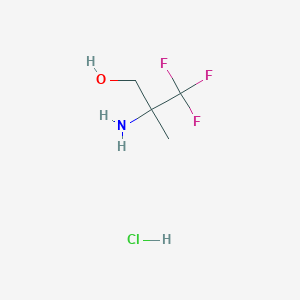

![N-(1-Cyanocyclopropyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2844596.png)

![4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2844597.png)

![6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2844598.png)

![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)

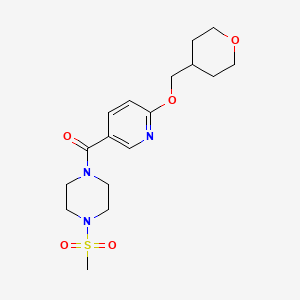

![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)